4-Phenyl-3-buten-2-one

Vue d'ensemble

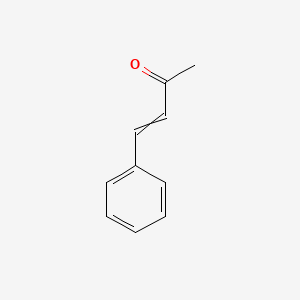

Description

4-Phenyl-3-buten-2-one, also known as benzalacetone or benzylideneacetone, is an organic compound with the molecular formula C10H10O. It is a yellow solid with a characteristic odor and is used in various chemical applications. This compound is notable for its conjugated system, which imparts unique chemical properties and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Phenyl-3-buten-2-one can be synthesized through several methods. One common approach involves the aldol condensation of benzaldehyde and acetone in the presence of a base such as sodium hydroxide. The reaction is typically carried out at a controlled temperature of 25-31°C to ensure high selectivity and yield .

Industrial Production Methods: In industrial settings, this compound is produced by the reaction of styrene with acetic anhydride in the presence of zeolite catalysts. This method offers high catalytic activity and selectivity, making it suitable for large-scale production .

Analyse Des Réactions Chimiques

Hydrogenation

4-Phenyl-3-buten-2-one undergoes catalytic hydrogenation, converting the double bond to a single bond:

Reaction :

Thermochemical Data :

| Parameter | Value |

|---|---|

| ΔrH° (kJ/mol) | -511.7 |

| Method | Hydrogenation of α,β-unsaturated ketone . |

This exothermic reaction highlights its stability as a conjugated system .

Enzymatic Oxidation

When incubated with rat liver microsomes and NADPH, this compound undergoes oxidation to form trans-4-(4-hydroxyphenyl)-3-buten-2-one (4-OH-PBO):

Reaction Conditions :

This transformation demonstrates its biotransformation pathways in biological systems .

Enzymatic Reduction

The compound can be reduced enzymatically from 4-phenyl-3-butyn-2-one using reductase OYE:

Reaction Conditions :

-

Enzyme : Old yellow enzyme (OYE).

-

Cofactor : NADPH.

-

Solvent : Isopropanol.

-

pH : 6.8.

This method highlights its role as a substrate in biocatalytic processes .

Nucleophilic Substitution with Guanidines

This compound reacts with methyl- and benzylguanidine to form aromatic N2-substituted 2-pyrimidinamines:

Reaction Mechanism :

-

Nucleophilic Attack : Guanidine’s amino group attacks the carbonyl carbon.

-

Cyclization : Aminal formation followed by dehydration yields pyrimidinamines .

Applications :

Hydrogenation Data

| Parameter | Value |

|---|---|

| ΔrH° (kJ/mol) | -511.7 |

Enzymatic Reactions

| Reaction Type | Enzyme/Cofactor | Product |

|---|---|---|

| Oxidation | Cytochrome P450/NADPH | 4-OH-PBO |

| Reduction | OYE/NADPH | Benzalacetone |

Applications De Recherche Scientifique

Pharmaceutical Applications

4-Phenyl-3-buten-2-one has garnered attention for its potential therapeutic properties. Research indicates that it exhibits:

- Anticancer Activity : In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. For instance, cell viability assays demonstrated significant reductions in viability among treated cells compared to controls, suggesting its potential as an anticancer agent .

- Antimicrobial Properties : The compound has been tested against a range of pathogens, showing notable antimicrobial activity, particularly against Gram-positive bacteria. Higher concentrations were more effective, indicating its promise as a natural antimicrobial agent .

Flavor and Fragrance Industry

This compound is utilized as a flavoring and aromatic additive in the food and perfumery sectors. Its pleasant aroma makes it suitable for enhancing the sensory qualities of food products and fragrances .

Anticancer Activity Study

- Objective : To assess the cytotoxic effects on cancer cell lines.

- Methodology : Various cancer types were treated with different concentrations of this compound; cell viability was measured using MTT assays.

- Results : Significant apoptosis was observed at higher concentrations, indicating a potential pathway for cancer therapy development.

Antimicrobial Activity Study

- Objective : To evaluate the antimicrobial efficacy against bacterial strains.

- Methodology : The compound was tested at varying concentrations against several bacterial strains.

- Results : Strong inhibition was noted at elevated concentrations, particularly effective against specific Gram-positive bacteria .

Synthetic Routes

Several methods have been developed for synthesizing this compound:

Mécanisme D'action

The mechanism of action of 4-Phenyl-3-buten-2-one involves its interaction with enzymes and other biological molecules. For instance, it acts as a substrate for glutathione transferase, facilitating the transfer of glutathione to various substrates . The compound’s conjugated system allows it to participate in various chemical reactions, influencing its biological activity.

Comparaison Avec Des Composés Similaires

- Benzalacetone

- Benzylideneacetone

- Methyl styryl ketone

Comparison: 4-Phenyl-3-buten-2-one is unique due to its specific structure, which includes a conjugated system that imparts distinct reactivity and chemical properties. Compared to similar compounds, it offers higher selectivity in certain reactions and is widely used in industrial applications due to its stability and reactivity .

Activité Biologique

4-Phenyl-3-buten-2-one (PBO) is an α,β-unsaturated ketone known for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, including anti-inflammatory, antiviral, and anticancer properties. This article aims to summarize the biological activity of PBO, supported by case studies and relevant research findings.

- Chemical Formula : C10H10O

- Molecular Weight : 150.19 g/mol

- Solubility : Freely soluble in alcohol, benzene, chloroform; very slightly soluble in water and petroleum ether .

Antioxidant Activity

PBO exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, thus preventing oxidative stress in biological systems. A study indicated that derivatives of PBO possess enhanced antioxidant activity, contributing to their potential use in preventing cellular damage associated with oxidative stress .

Anti-inflammatory Effects

Research has demonstrated that PBO and its derivatives can inhibit inflammatory pathways. These compounds have been shown to reduce the production of pro-inflammatory cytokines and inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. This makes PBO a candidate for developing anti-inflammatory drugs .

Antiviral Activity

PBO has shown promising antiviral effects against several viruses. In vitro studies revealed that it inhibits viral replication by interfering with the viral life cycle at various stages. For instance, it has been effective against influenza virus and other RNA viruses, suggesting its potential as a broad-spectrum antiviral agent .

Anticancer Properties

PBO has been investigated for its anticancer effects, particularly against various cancer cell lines. Research indicates that it induces apoptosis (programmed cell death) in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and death. Studies have shown that PBO can inhibit tumor growth in xenograft models, highlighting its potential as an anticancer therapeutic agent .

Study 1: Antioxidant and Anticancer Activity

In a study published in the European Journal of Medicinal Chemistry, researchers synthesized several derivatives of PBO and evaluated their antioxidant and anticancer activities. The results indicated that certain derivatives exhibited enhanced potency compared to PBO itself, suggesting structural modifications could lead to more effective therapeutic agents .

Study 2: Anti-inflammatory Mechanisms

A detailed examination of PBO's anti-inflammatory mechanisms was conducted using animal models. The results demonstrated that administration of PBO significantly reduced edema and inflammatory markers in treated animals compared to controls. This study provides evidence supporting the use of PBO as an anti-inflammatory agent in clinical settings .

Summary of Findings

Propriétés

IUPAC Name |

4-phenylbut-3-en-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c1-9(11)7-8-10-5-3-2-4-6-10/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWHOZHOGCMHOBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4025662 | |

| Record name | Methyl styryl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4025662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122-57-6 | |

| Record name | 4-Phenyl-3-buten-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl styryl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4025662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.